5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1187931-99-2 . It has a molecular weight of 214.65 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6,7,8-tetrahydro [1,8]naphthyridine-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h3-4H,1-2,5H2,(H,10,11)(H,12,13);1H .Physical and Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 214.65 . Unfortunately, other specific physical and chemical properties such as boiling point, density, and pKa were not found in the search results.Scientific Research Applications
Hydrogen Bonded Supramolecular Networks
Studies on noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives have advanced our understanding of the binding mechanisms involved. These interactions have been instrumental in forming multicomponent organic salts with acids ranging from monocarboxylic to tricarboxylic. The resulting crystalline forms, characterized by X-ray diffraction, IR, mp, and elemental analysis, exhibit 3D framework structures due to various weak interactions including hydrogen bonding. Such detailed structural analysis is crucial for comprehending the intricate supramolecular synthons in these complexes (Jin et al., 2011).
Spectroscopic Properties and Synthesis
The synthesis of various 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives and their isomers has been documented, highlighting their potential pharmacological activity. The enol–lactam structure of these compounds in solution, solid state, and gas phase is supported by extensive spectroscopic data (IR, 1H- and 13C-NMR, MS), offering insights into their chemical behavior and potential applications (Perillo et al., 2009).
Supramolecular Organic Salts
The hydrogen bonding between the base of 2-aminoheterocyclic compounds like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives has been a subject of extensive study. The resultant supramolecular architectures of salts are stabilized by N H···O hydrogen bonds and other non-covalent interactions, forming complex 3D structures (Jin et al., 2011).
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h3-4H,1-2,5H2,(H,10,11)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGVQWVUACRZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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